molecular formula C20H25BrClNO11 B1384764 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside CAS No. 2200269-31-2

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

Cat. No. B1384764
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-YPVMWFRZSA-N
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Description

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside, also known as X-Gal, is a white to light yellow powder . It has a molecular formula of C14H15BrClNO6 and a molecular weight of 408.63 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is represented by the SMILES string: OC[C@H]1OC@@Hc(Cl)c23)C@HC@@H[C@H]1O . The InChI key is OPIFSICVWOWJMJ-AEOCFKNESA-N .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a substrate for β-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a white to light yellow powder . It is soluble in DMF and methanol (1:1) up to 50 mg/mL . It is also soluble in 100 mM in DMSO . The compound should be stored at -20°C .

Scientific Research Applications

Enzyme Immunoassays

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside (X-gal) is used in chemiluminescent enzyme immunoassays. A study by Arakawa et al. (1993) developed a sensitive chemiluminescent sandwich-type enzyme immunoassay for alpha-fetoprotein using beta-D-galactosidase as a label and X-gal as a substrate, demonstrating its application in clinical diagnosis with high sensitivity and specificity (Arakawa, Ikegami, Maeda, & Tsuji, 1993).

Bacterial Vaginosis Identification

X-gal has been utilized in a novel spot test to identify sialidase activity in vaginal swabs for diagnosing bacterial vaginosis. Wiggins et al. (2000) demonstrated the effectiveness of X-gal in this context, highlighting its potential as an alternative to traditional diagnostic methods (Wiggins, Crowley, Horner, Soothill, Millar, & Corfield, 2000).

Tumor Cell Detection

In the field of oncology, X-gal is used to detect tumor cells. A study by Lin et al. (1990) used the Escherichia coli beta-galactosidase gene with X-gal to effectively identify micrometastatic tumor cells in various organs, providing a sensitive and specific method for tumor cell detection (Lin, Pretlow, Pretlow, & Culp, 1990).

Histochemical Applications

X-gal is widely used in histochemical applications. For instance, Kobayashi and Okada (1993) developed a double staining method using X-gal and immunoperoxidase for whole Drosophila embryos. This method allows for the observation of cells stained with both X-gal and a specific antibody, contributing to the understanding of embryonic development (Kobayashi & Okada, 1993).

Food Safety Testing

In food safety, X-gal is employed to enumerate Escherichia coli in food samples. Restaino et al. (1990) compared a 24-hour direct plating method using X-gal with the standard Most Probable Number method for detecting E. coli in ground beef, demonstrating its reliability and efficiency in food safety applications (Restaino, Frampton, & Lyon, 1990).

Tissue-Specific Gene Expression

X-gal is also instrumental in studying tissue-specific gene expression. Aird et al. (1995) used X-gal to demonstrate that von Willebrand factor gene promoter sequences target LacZ expression to specific endothelial cells in transgenic mice, underscoring its utility in genetic research (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).

Future Directions

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype . Its future directions may involve further applications in molecular biology and histochemistry .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-YPVMWFRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

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